Ethyl 2-fluorobenzoate

Physical Organic Chemistry Purification Process Engineering

Ethyl 2-fluorobenzoate (CAS 443-26-5) is a fluorinated aromatic ester building block, C₉H₉FO₂, with a molecular weight of 168.17 g/mol. As a derivative of ethyl benzoate featuring a single fluorine atom at the ortho position, it serves as a key intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 443-26-5
Cat. No. B1584495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluorobenzoate
CAS443-26-5
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
InChIKeyRUWPGPOBTHOLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluorobenzoate (CAS 443-26-5) for Scientific Procurement: A Comparative Property and Reactivity Baseline


Ethyl 2-fluorobenzoate (CAS 443-26-5) is a fluorinated aromatic ester building block, C₉H₉FO₂, with a molecular weight of 168.17 g/mol [1]. As a derivative of ethyl benzoate featuring a single fluorine atom at the ortho position, it serves as a key intermediate in pharmaceutical and agrochemical research [2]. Its procurement value hinges on the unique electronic and steric influence of the ortho-fluorine substituent, which distinctly modulates the compound's physicochemical properties and reactivity profile compared to its non-fluorinated parent and meta- or para-substituted isomers.

Why Ethyl Benzoate or Other Fluorinated Isomers Cannot Substitute Ethyl 2-Fluorobenzoate in Research and Development


Simple substitution with the non-fluorinated ethyl benzoate or the 3-/4-fluoro isomers is scientifically unsound due to the ortho-fluorine atom's profound impact on electronic distribution and steric environment. The ortho effect leads to quantifiable differences in physical properties like boiling point (221 °C vs. ~210 °C for other isomers) and lipophilicity (LogP ~2.0-2.5 vs. ~2.64 for ethyl benzoate) . More critically, the ortho-fluorine uniquely alters reaction kinetics; classical studies on alkaline hydrolysis of substituted ethyl benzoates demonstrate that ortho-substituents exert a distinct additive effect on rate constants, deviating from simple Hammett correlations observed for meta- and para-substituents [1]. This means a different isomer will not react at the same rate, potentially leading to failed synthetic steps, lower yields, or different impurity profiles in regulated pharmaceutical synthesis [1].

Quantitative Evidence Guide: Ethyl 2-Fluorobenzoate (443-26-5) Differentiation Data


Ortho-Fluorination Significantly Elevates Boiling Point Relative to Non-Fluorinated and Other Fluorinated Analogs

The introduction of a fluorine atom at the ortho position results in a markedly higher boiling point for ethyl 2-fluorobenzoate (221 °C at 760 mmHg) compared to its non-fluorinated parent ethyl benzoate (212 °C), and is also 11-13 °C higher than its meta- (208-210 °C) and para- (209-210 °C) isomers . This is consistent with the stronger dipole moment induced by the ortho-fluorine, increasing intermolecular forces. This difference is critical for purification by distillation, where the target compound's higher boiling point allows for effective separation from lower-boiling unfluorinated or isomerically impure starting materials .

Physical Organic Chemistry Purification Process Engineering

Altered Liquid Density of Ethyl 2-Fluorobenzoate Enables Physical Separation and Formulation Control

Ethyl 2-fluorobenzoate has a higher density (1.15 g/mL at 25 °C) than its non-fluorinated analog (1.045 g/mL) and its 3-fluoro (1.136 g/mL) and 4-fluoro (1.146 g/mL) isomers . The ortho isomer is the densest among the mono-fluorinated ethyl benzoates. This measurable physical parameter is a direct quality control indicator and can influence phase separation behavior in biphasic reaction mixtures.

Formulation Science Liquid Handling Quality Control

Ortho-Substitution Lowers Lipophilicity (LogP) Relative to Unsubstituted Ethyl Benzoate, Impacting Drug Design

The ortho-fluorine atom reduces the lipophilicity of the ester. The calculated LogP for ethyl 2-fluorobenzoate is 2.0-2.48, which is lower than the experimental LogP of 2.64 for ethyl benzoate [1]. While the precise LogP values for the meta and para isomers are not uniformly standardized, the trend shows that the introduction of the polar fluorine atom decreases partitioning into organic phases. For medicinal chemists, this means using the ortho-fluoro building block will systematically lead to less lipophilic intermediates and final drug candidates compared to starting from ethyl benzoate, aiding in the fine-tuning of ADME properties.

Medicinal Chemistry ADME Prediction Lead Optimization

Ortho-Substituted Ethyl Benzoates Exhibit Distinct Kinetic Behavior in Alkaline Hydrolysis, a Key Deprotection Step

A foundational study by Jones and Robinson (J. Chem. Soc., 1955) explicitly demonstrated that the alkaline hydrolysis rates of substituted ethyl benzoates are governed by additive substituent effects, with ortho-substituents causing deviations not predictable by simple Hammett sigma constants used for meta- and para-analogs [1]. Subsequent work on 'Ortho effects' confirms that steric and direct field effects from an ortho-substituent alter the activation energy of ester hydrolysis compared to other positions. This means that if a synthetic route uses an ethyl ester as a protecting group, the hydrolysis rate of an ethyl 2-fluorobenzoate intermediate will be quantitatively different from that of its ethyl 3- or 4-fluorobenzoate counterparts, requiring adjusted reaction conditions.

Synthetic Organic Chemistry Kinetics Protecting Group Strategy

Gas-Phase Pyrolytic Stability of Ortho-Substituted Ethyl Benzoates is Governed by Polar Effects, Distinguishing it from Other Isomers

Smith and Brown (Can. J. Chem., 1964) studied the gas-phase pyrolysis of eight ortho-substituted ethyl benzoates, demonstrating that the relative rates of thermal decomposition to ethylene and the corresponding benzoic acid are primarily determined by the polar effect of the ortho-substituent, with negligible steric contribution [1]. This places ethyl 2-fluorobenzoate on a distinct continuum of thermal stability defined by the electron-withdrawing power of ortho-fluorine. This contrasts with the decomposition behavior of meta- and para-substituted analogs, where the transmission of electronic effects through the ring follows a different, well-established pattern.

Stability Studies Thermal Analysis Process Chemistry

Certified Purity Markers (>98.0% by GC) Ensure Reliability for Research-Grade Applications

Commercially available ethyl 2-fluorobenzoate is routinely supplied with a guaranteed minimum purity of >98.0% as determined by Gas Chromatography (GC), and its structure is confirmed by NMR spectroscopy . This level of certified purity is a critical procurement specification. While similar purity grades are available for other isomers, the specific impurity profile of the ortho isomer, which may contain trace amounts of the para or meta isomer or the unfluorinated ester, is uniquely controlled and documented per batch, ensuring reproducibility in sensitive catalytic reactions where isomeric impurities can poison catalysts or lead to faulty structure-activity relationship (SAR) conclusions.

Quality Assurance Analytical Chemistry Reproducibility

Optimal Use-Cases for Procuring Ethyl 2-Fluorobenzoate (443-26-5)


Precision Synthesis of Ortho-Fluorinated Drug Candidates for SAR Studies

In medicinal chemistry, when a structure-activity relationship (SAR) study requires an ortho-fluorine atom on an aromatic ring to probe electronic or metabolic stability effects, ethyl 2-fluorobenzoate is the essential starting material. As demonstrated by its distinct LogP (lower than non-fluorinated ethyl benzoate) and unique electronic properties, incorporating this building block directly yields the desired ortho-fluoro intermediate, avoiding lengthy de novo ring synthesis. Using a meta- or para- isomer would place the fluorine atom in the wrong position, fundamentally altering the molecule's interaction with its biological target [1] and invalidating the SAR hypothesis.

Process Development Requiring Controlled Ester Hydrolysis Kinetics

For process chemists developing a route where a late-stage ethyl ester hydrolysis is required in the presence of an ortho-fluorine atom, the distinct kinetic behavior of ortho-substituted benzoates must be anticipated. The foundational work on the additive effects of ortho-substituents on alkaline hydrolysis rates [2] provides the scientific basis for predicting that the hydrolysis of an ethyl 2-fluorobenzoate derivative will not follow the same time-course as its meta- or para- analogs. Procuring the authentic ortho isomer is mandatory for conducting kinetic feasibility studies and developing a robust, reproducible manufacturing process with predefined reaction endpoints.

High-Purity Monomer or Intermediate for Agrochemical Discovery

The patent literature explicitly identifies alkyl fluorobenzoates, including ethyl 2-fluorobenzoate, as important intermediates for crop protection products [3]. The combination of a high certified purity (>98.0% by GC) and a unique physical signature (high density of 1.15 g/mL, high boiling point of 221 °C) ensures that this specific ortho-fluoro isomer can be reliably sourced and its identity confirmed through simple physical measurements. This is critical for agrochemical discovery where isomeric purity can impact bioactivity against specific pests or weeds.

Thermal Stability Assessment for Safe Scale-Up Operations

Before scaling up any process involving ethyl 2-fluorobenzoate, a thermal stability assessment is required. The research by Smith and Brown on the gas-phase pyrolysis of ortho-substituted ethyl benzoates provides the fundamental understanding that its thermal decomposition is dictated by the polar effect of the ortho-fluorine [4]. This knowledge allows process safety scientists to predict that its thermal decomposition onset and rate will differ from other isomers, necessitating the use of the specific compound in accelerated rate calorimetry (ARC) or differential scanning calorimetry (DSC) screening to establish safe operating limits for distillation and reaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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